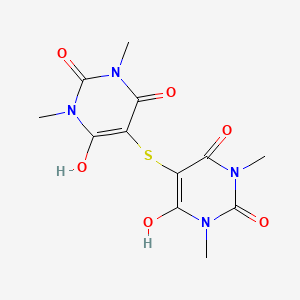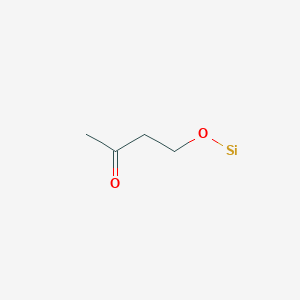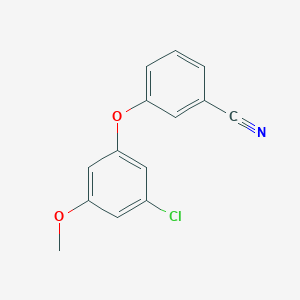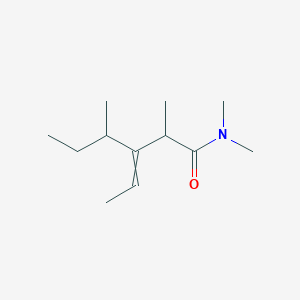![molecular formula C11H16N2O4S B14182473 4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide CAS No. 919492-13-0](/img/structure/B14182473.png)
4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are organosulfur compounds that contain a sulfonyl group attached to an amine group. This particular compound is characterized by the presence of a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of 4-methylbenzenesulfonyl chloride with (2S)-3-nitrobutan-2-amine in the presence of a base such as pyridine can yield the desired sulfonamide . Another method involves the use of microwave irradiation to facilitate the reaction between sulfonic acids or their sodium salts and amines .
Industrial Production Methods
Industrial production of sulfonamides often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings to minimize the environmental impact .
化学反应分析
Types of Reactions
4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The sulfonamide group can be reduced to a sulfonic acid group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Chlorine (Cl2), bromine (Br2), nitric acid (HNO3).
Major Products Formed
Oxidation: 4-Methyl-N-[(2S)-3-aminobutan-2-yl]benzene-1-sulfonamide.
Reduction: 4-Methylbenzenesulfonic acid.
Substitution: Various substituted benzene derivatives depending on the substituent used.
科学研究应用
4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. For example, sulfonamides can inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria, thereby exerting antibacterial effects .
相似化合物的比较
Similar Compounds
Sulfamethazine: 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide.
Sulfadiazine: 4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide.
Uniqueness
4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide is unique due to the presence of the nitro group and the specific stereochemistry of the butan-2-yl group. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other sulfonamides .
属性
CAS 编号 |
919492-13-0 |
|---|---|
分子式 |
C11H16N2O4S |
分子量 |
272.32 g/mol |
IUPAC 名称 |
4-methyl-N-[(2S)-3-nitrobutan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O4S/c1-8-4-6-11(7-5-8)18(16,17)12-9(2)10(3)13(14)15/h4-7,9-10,12H,1-3H3/t9-,10?/m0/s1 |
InChI 键 |
NPYRHTQGLPNIDI-RGURZIINSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(C)[N+](=O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)



![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)

![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
![Pyridine, 3,3'-[1,4-butanediylbis(oxymethylene)]bis-](/img/structure/B14182431.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14182439.png)
![tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane](/img/structure/B14182441.png)

![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14182447.png)
![[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol](/img/structure/B14182448.png)

